molecular formula C14H19NO3 B1604466 (r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester CAS No. 917572-30-6

(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

Cat. No.: B1604466
CAS No.: 917572-30-6
M. Wt: 249.3 g/mol
InChI Key: NDALEGUOVNXIKT-CYBMUJFWSA-N
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Description

®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group attached to the morpholine ring and an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced by reacting the morpholine derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Acetic Acid Methyl Ester Moiety: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl morpholine oxides.

    Reduction: Formation of ®-(4-Benzyl-morpholin-3-yl)-ethanol.

    Substitution: Formation of substituted benzyl morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is explored for its potential therapeutic applications. It is investigated for its role as a precursor in the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(4-Benzyl-morpholin-3-yl)-acetic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

    ®-(4-Benzyl-morpholin-3-yl)-propionic acid methyl ester: Similar structure with a propionic acid moiety.

    ®-(4-Benzyl-morpholin-3-yl)-butyric acid methyl ester: Similar structure with a butyric acid moiety.

Uniqueness

®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is unique due to its specific combination of functional groups. The presence of the benzyl group and the morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(3R)-4-benzylmorpholin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALEGUOVNXIKT-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650634
Record name Methyl [(3R)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917572-30-6
Record name Methyl (3R)-4-(phenylmethyl)-3-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917572-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [(3R)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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